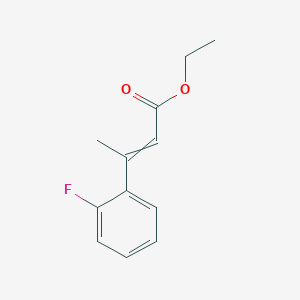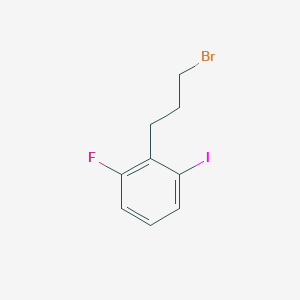
1-(3-Bromopropyl)-2-fluoro-6-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-fluoro-6-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-fluoro-6-iodobenzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor. For instance, starting with 2-fluoro-6-iodobenzene, the compound can be reacted with 3-bromopropyl bromide under appropriate conditions to introduce the bromopropyl group. This reaction typically requires the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-2-fluoro-6-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Elimination Reactions: Alkenes are the major products.
Coupling Reactions: Biaryl compounds are typically formed.
科学的研究の応用
1-(3-Bromopropyl)-2-fluoro-6-iodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-6-iodobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. In coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination steps.
類似化合物との比較
1-(3-Bromopropyl)-2-fluoro-6-iodobenzene can be compared with other halogenated aromatic compounds such as:
1-(3-Bromopropyl)-2-fluorobenzene: Lacks the iodine atom, which may affect its reactivity and applications.
1-(3-Bromopropyl)-6-iodobenzene: Lacks the fluorine atom, which can influence its chemical properties.
1-(3-Chloropropyl)-2-fluoro-6-iodobenzene: Contains chlorine instead of bromine, leading to different reactivity patterns.
The presence of multiple halogen atoms in this compound makes it unique and versatile for various chemical transformations and applications.
特性
分子式 |
C9H9BrFI |
|---|---|
分子量 |
342.97 g/mol |
IUPAC名 |
2-(3-bromopropyl)-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |
InChIキー |
YJYMIVLZFBQVAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)I)CCCBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


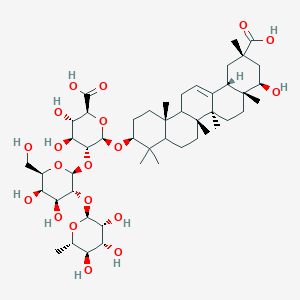
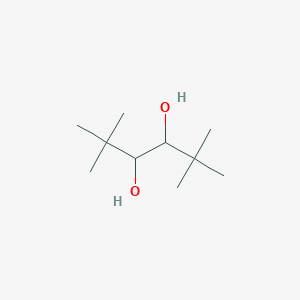
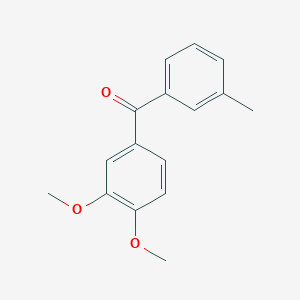
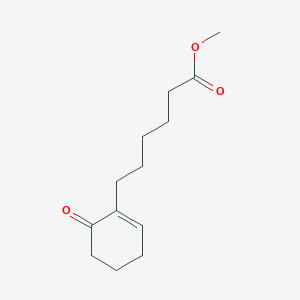

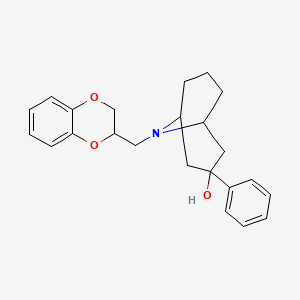
![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)

![1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)
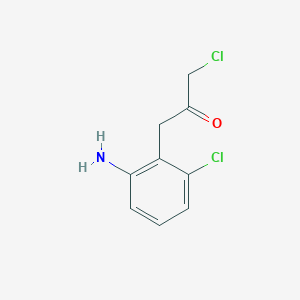
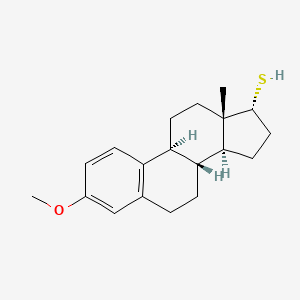

![5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride](/img/structure/B14074904.png)
